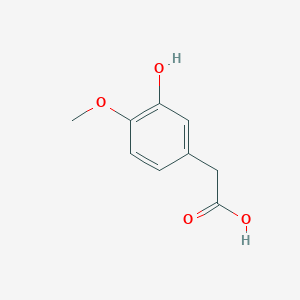

3-Hydroxy-4-methoxyphenylacetic acid

Vue d'ensemble

Description

C'est l'éther 4-O-méthylique de l'acide (3,4-dihydroxyphényl)acétique . Ce composé est un métabolite et est impliqué dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide isohomovanillique peut être synthétisé par la méthylation de l'acide homovanillique. Le processus implique l'utilisation d'agents méthylant tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme l'hydroxyde de sodium .

Méthodes de production industrielle : L'acide isohomovanillique est généralement extrait de l'urine à pH 2 en utilisant l'acétate d'éthyle . Cette méthode est plus courante dans les milieux de recherche plutôt que dans la production industrielle en raison du faible rendement obtenu à partir de l'urine humaine.

Types de réactions :

Oxydation : L'acide isohomovanillique peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction de l'acide isohomovanillique peut être obtenue en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : L'acide isohomovanillique peut participer à des réactions de substitution, en particulier la substitution aromatique électrophile en raison de la présence des groupes hydroxyle et méthoxy sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en conditions acides.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Substitution aromatique électrophile en utilisant des réactifs comme le brome en présence d'un catalyseur.

Principaux produits formés :

Oxydation : Formation des quinones correspondantes.

Réduction : Formation des alcools correspondants.

Substitution : Formation de dérivés halogénés.

4. Applications de la recherche scientifique

L'acide isohomovanillique a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié comme métabolite dans diverses voies biologiques.

Médecine : Investigé pour son rôle potentiel dans les études neurologiques, en particulier en relation avec le métabolisme de la dopamine.

Industrie : Utilisé dans la synthèse d'autres composés chimiques et comme standard en chimie analytique.

5. Mécanisme d'action

L'acide isohomovanillique exerce ses effets principalement par son rôle de métabolite dans la voie de la dopamine. Il est produit par l'action de la monoamine oxydase et de la catéchol-O-méthyltransférase sur la dopamine . Ce composé peut moduler l'intégrité synaptique et il a été démontré qu'il atténuait la dépression en protégeant les neurones hippocampiques de la mort autophagique .

Composés similaires :

Acide homovanillique : Un métabolite majeur des catécholamines produit par l'action de la monoamine oxydase et de la catéchol-O-méthyltransférase sur la dopamine.

Acide vanillique : Un acide phénolique présent dans la vanille et d'autres plantes.

Méthoxyphénols : Composés contenant un groupe méthoxy attaché au cycle benzénique d'une partie phénolique.

Unicité : L'acide isohomovanillique est unique en raison de sa structure spécifique en tant qu'éther 4-O-méthylique de l'acide (3,4-dihydroxyphényl)acétique. Cette différence structurelle confère des propriétés chimiques et des activités biologiques distinctes par rapport à ses analogues .

Applications De Recherche Scientifique

Pharmacological Applications

1. Opiate Synthesis:

3-Hydroxy-4-methoxyphenylacetic acid serves as a precursor in the synthesis of various opiate derivatives, including both agonists and antagonists. Its role in synthesizing dihydrothebainone, an important opiate precursor, highlights its significance in medicinal chemistry .

2. Interaction with Cytochrome P450 Enzymes:

Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have shown that it can inhibit specific CYP enzymes, suggesting potential implications for drug-drug interactions and metabolic pathways .

Biological Activities

1. Antioxidant Properties:

Studies have demonstrated that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Its effectiveness as an antioxidant has been evaluated through various assays measuring its ability to scavenge free radicals .

2. Neuroprotective Effects:

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reaction Temperature | 100-120°C |

| Base Used | Sodium Hydroxide |

| Copper Salt | Copper Sulfate |

| Solvent | Chloroform |

| Reaction Time | 15 hours |

| Assay Type | Result | Reference |

|---|---|---|

| Antioxidant Activity | Significant scavenging effect | |

| CYP Inhibition (CYP2C9) | Moderate inhibition | |

| Neuroprotection | Protective against oxidative stress |

Case Studies

Case Study 1: Opiate Derivative Synthesis

In a study focused on the synthesis of dihydrothebainone using this compound, researchers reported improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions for better efficiency in pharmaceutical applications .

Case Study 2: Pharmacokinetic Interactions

A pharmacokinetic study examined the interactions of this compound with human serum albumin and cytochrome P450 enzymes. Results indicated significant binding affinity and inhibition of CYP2C9, suggesting implications for drug metabolism and safety profiles .

Mécanisme D'action

Isohomovanillic acid exerts its effects primarily through its role as a metabolite in the dopamine pathway. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound can modulate synaptic integrity and has been shown to alleviate depression by protecting hippocampal neurons from autophagic death .

Comparaison Avec Des Composés Similaires

Homovanillic acid: A major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine.

Vanillic acid: A phenolic acid found in vanilla and other plants.

Methoxyphenols: Compounds containing a methoxy group attached to the benzene ring of a phenol moiety.

Uniqueness: Isohomovanillic acid is unique due to its specific structure as the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid. This structural difference imparts distinct chemical properties and biological activities compared to its analogs .

Activité Biologique

3-Hydroxy-4-methoxyphenylacetic acid, also known as iso-homovanillic acid, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and findings.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- CAS Number : 1131-94-8

- Physical Properties :

- Melting Point: 128 °C

- Density: 1.3 g/cm³

- Boiling Point: 371.3 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. In comparative studies, it was found that the antioxidant activity of related compounds like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) was notably higher than that of homovanillic acid (HVA), suggesting a strong potential for protecting cellular integrity against oxidative damage .

-

Anti-inflammatory Effects :

- Iso-homovanillic acid has been shown to modulate inflammatory responses. In vitro studies indicated that it can downregulate the release of pro-inflammatory cytokines such as PGE2, IL-8, and MCP-1 in inflamed myofibroblast cells . This suggests its potential use in managing chronic inflammatory conditions.

-

Anticancer Potential :

- Preliminary findings suggest that phenolic compounds like iso-homovanillic acid may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. However, further detailed studies are necessary to establish its efficacy and mechanisms in cancer therapy.

Table 1: Comparative Biological Activities of Related Phenolic Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound (Iso-homovanillic acid) | Moderate | Significant | Preliminary evidence |

| 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA) | High | Moderate | Not established |

| Homovanillic Acid (HVA) | Low | Low | Not established |

Study on Antioxidant and Anti-inflammatory Effects

A study investigated the biological activity of various phenolic metabolites derived from buckwheat consumption, including iso-homovanillic acid. The results indicated that these metabolites exhibited substantial antioxidant and anti-inflammatory properties, contributing to the health benefits associated with buckwheat .

Research on Metabolite Concentrations

Another study focused on the metabolism of related compounds in mouse models, demonstrating that the concentration of iso-homovanillic acid could be influenced by dietary factors and metabolic pathways involving catecholamines . This highlights the importance of understanding how dietary intake affects the bioavailability and efficacy of such compounds.

Propriétés

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXLCOBSWMQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150287 | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-94-8 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohomovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.